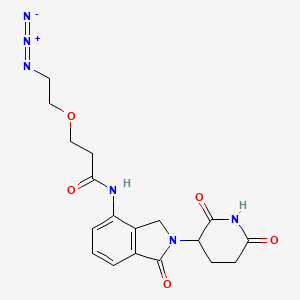
Lenalidomide-CO-PEG1-C2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-PEG1-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG1-C2-azide involves several steps. One common method includes the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.
Hydrogenation: The hydrogenation of the intermediate compound to produce the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher efficiency and yield. Techniques such as design of experiments (DoE) are often employed to optimize reaction conditions and improve the overall production process .
化学反应分析
Types of Reactions
Lenalidomide-CO-PEG1-C2-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as reagents under mild conditions.
SPAAC: This reaction typically occurs under ambient conditions without the need for a catalyst.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are useful in various applications, including bioconjugation and drug development .
科学研究应用
Lenalidomide-CO-PEG1-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.
Industry: Utilized in the development of high-throughput screening assays and drug discovery
作用机制
Lenalidomide-CO-PEG1-C2-azide exerts its effects by modulating the activity of the cereblon E3 ubiquitin ligase complex. Upon binding to cereblon, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
相似化合物的比较
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Lenalidomide-PEG1-azide
Uniqueness
Lenalidomide-CO-PEG1-C2-azide is unique due to its specific functional groups, which allow for versatile conjugation reactions. Its incorporation of a PEG linker and terminal azide group makes it particularly suitable for click chemistry applications, providing a robust platform for the development of targeted therapeutics .
属性
分子式 |
C18H20N6O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-7-9-29-8-6-16(26)21-13-3-1-2-11-12(13)10-24(18(11)28)14-4-5-15(25)22-17(14)27/h1-3,14H,4-10H2,(H,21,26)(H,22,25,27) |
InChI 键 |
MLKIEEAHULSTDP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















